9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine: is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as pharmacology, material science, and organic chemistry. This compound is characterized by the presence of chlorine and fluorine atoms at the 9th and 7th positions, respectively, on the tetrahydroacridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine typically involves the reaction of appropriate acridine derivatives with chlorinating and fluorinating agents. One common method includes the use of 9-chloroacridine as a starting material, which undergoes fluorination under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and the reactions are carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: Its ability to interact with biological molecules makes it a valuable tool for studying biochemical pathways and mechanisms .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of Alzheimer’s disease, the compound may inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapies, where it can disrupt DNA replication and transcription processes .
Comparison with Similar Compounds
- 9-Chloroacridine
- 7-Fluoroacridine
- 9-Amino-1,2,3,4-tetrahydroacridine
- 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine
Comparison: Compared to these similar compounds, 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine is unique due to the simultaneous presence of both chlorine and fluorine atoms on the tetrahydroacridine ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a compound of particular interest for further research and development .
Properties
IUPAC Name |
9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)13/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPANWYSQFQHEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.